molecular formula C12H16FNO B1611460 4-Benzyl-2-(fluoromethyl)morpholine CAS No. 763053-99-2

4-Benzyl-2-(fluoromethyl)morpholine

Cat. No. B1611460
M. Wt: 209.26 g/mol
InChI Key: LFDXLMOFFPZQSL-UHFFFAOYSA-N
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Description

4-Benzyl-2-(fluoromethyl)morpholine is a chemical compound with the molecular formula C12H16FNO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of morpholines, including 4-Benzyl-2-(fluoromethyl)morpholine, has seen significant progress recently. The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-(fluoromethyl)morpholine is represented by the SMILES string FC1=CC=C (C=C1)OCC (OCC2)CN2CC3=CC=CC=C3 . The InChI key is DMCBMYVVXYFRRV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Benzyl-2-(fluoromethyl)morpholine has a molecular weight of 209.2600 g/mol . It is a solid at room temperature .

Scientific Research Applications

Antifungal Properties

  • A study synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety and found some compounds, including those with a 4-fluorobenzyl moiety, to display high antifungal activity against certain fungi (Qu, Li, Xing, & Jiang, 2015).

Gastrokinetic Agents

  • Research on compounds with a 4-substituted 2-(aminomethyl)morpholine group, including 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide, revealed potent gastric emptying activity, indicating potential as gastrokinetic agents (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Synthesis of Enantiopure Compounds

Antibacterial and Antifungal Activities

  • Novel compounds containing a morpholine moiety were evaluated for their antibacterial and antifungal activities, with some exhibiting potent effects compared to standard drugs (Patharia, Raut, Dhotre, & Pathan, 2020).

Synthesis of Bioactive Heterocycles

Analgesic and Anti-Inflammatory Activities

Antiviral Potential

Safety And Hazards

4-Benzyl-2-(fluoromethyl)morpholine is classified as a non-combustible solid . It is advised to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to keep the container tightly closed and to store it in a well-ventilated place .

properties

IUPAC Name

4-benzyl-2-(fluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDXLMOFFPZQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439601
Record name 4-benzyl-2-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-(fluoromethyl)morpholine

CAS RN

763053-99-2
Record name 4-benzyl-2-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Jinbo, H Kondo, M Taguchi, Y Inoue… - Journal of medicinal …, 1994 - ACS Publications
Chemistry The 2-(substituted methyl) morpholine compounds, lle-h, were prepared according to Scheme 1. The substituted propylene oxides, 9f and 9h, were reacted with IV-…
Number of citations: 23 pubs.acs.org
C Gentzsch, M Hoffmann, Y Ohshima, N Nose… - …, 2021 - Wiley Online Library
The enzyme butyrylcholinesterase (BChE) represents a promising target for imaging probes to potentially enable early diagnosis of neurodegenerative diseases like Alzheimer's …

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